molecular formula C18H17N3O5 B3124134 2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid CAS No. 315673-24-6

2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid

Cat. No.: B3124134
CAS No.: 315673-24-6
M. Wt: 355.3 g/mol
InChI Key: CUDNPXDTAMOWEV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-anilino-4-oxobutanoic acid with hydrazine to form the hydrazino intermediate. This intermediate is then reacted with 2-carboxybenzoyl chloride under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the anilino or hydrazino groups, where nucleophiles such as halides or amines replace the existing substituents.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzoic acid derivatives and hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It is used in the development of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and anilino groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.

Comparison with Similar Compounds

2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid can be compared with similar compounds such as:

    1,2-Benzenedicarboxylic acid derivatives: These compounds share the benzoic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.

    Hydrazino compounds: Compounds with hydrazino groups exhibit similar reactivity and can be used in similar applications, but their overall structure and properties may differ.

    Anilino compounds: These compounds contain an anilino group and are often studied for their biological activities, but their specific effects and applications can vary based on their overall structure.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-[[(4-anilino-4-oxobutanoyl)amino]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c22-15(19-12-6-2-1-3-7-12)10-11-16(23)20-21-17(24)13-8-4-5-9-14(13)18(25)26/h1-9H,10-11H2,(H,19,22)(H,20,23)(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDNPXDTAMOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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